molecular formula C20H20ClN3O2 B2630671 N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574582-23-2

N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2630671
CAS No.: 1574582-23-2
M. Wt: 369.85
InChI Key: WAWSIOAZUWEPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a potent, ATP-competitive, and highly selective pan-PIM kinase inhibitor. It demonstrates low nanomolar potency against all three PIM kinase isoforms (PIM1, PIM2, and PIM3), which are serine/threonine kinases frequently overexpressed in hematological malignancies and solid tumors [https://pubmed.ncbi.nlm.nih.gov/25921893/]. The primary research value of this compound lies in its utility for investigating the oncogenic PIM signaling pathway, which promotes cell survival, proliferation, and drug resistance. Its high selectivity profile makes it an excellent chemical probe for dissecting the specific roles of PIM kinases in tumorigenesis without the confounding effects of off-target kinase inhibition. Researchers utilize this inhibitor to explore mechanisms of sensitizing cancer cells to conventional chemotherapeutics and to study its effects on downstream targets like BAD phosphorylation and cap-dependent translation. Its application is particularly relevant in the study of hematologic cancers such as multiple myeloma, acute myeloid leukemia (AML), and lymphomas, where PIM kinase expression is often correlated with disease progression and poor prognosis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4523094/].

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-23-17-11-13(19(25)22-15-6-4-5-14(21)12-15)8-9-16(17)20(26)24-10-3-2-7-18(23)24/h4-6,8-9,11-12,18H,2-3,7,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWSIOAZUWEPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is fused to the quinazoline core through a series of condensation reactions involving appropriate aldehydes or ketones.

    Substitution Reactions: The 3-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 3-chlorobenzoyl chloride and a suitable base.

    Final Functionalization: The methyl and carboxamide groups are introduced through alkylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions. In strongly acidic environments (HCl/H₂O, reflux), it cleaves to form a carboxylic acid and 3-chloroaniline derivatives. Basic hydrolysis (NaOH/EtOH) yields the corresponding carboxylate salt.

Reaction Conditions Products Yield Source
6M HCl, 12 hr refluxCarboxylic acid + 3-chloroaniline derivative~78%
2M NaOH in ethanol, 8 hrSodium carboxylate + amine byproduct~85%

Reactivity at the 11-Oxo Group

The ketone at position 11 participates in nucleophilic additions. Grignard reagents (e.g., CH₃MgBr) add to the carbonyl carbon, forming secondary alcohols. Hydrazine derivatives yield hydrazones, useful for crystallographic studies.

Reagent Product Application Conditions
CH₃MgBr11-hydroxy-11-methyl derivativeIntermediate for alkylationDry THF, 0°C → RT, 4 hr
2,4-DNPH*Orange hydrazone crystalsPurification & identificationEthanol, reflux 2 hr

*2,4-Dinitrophenylhydrazine

Substitution at the Chlorophenyl Group

The 3-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under catalytic conditions. With CuI/L-proline in DMSO, chlorine is replaced by methoxy groups at elevated temperatures .

Catalytic System Nucleophile Product Reaction Time Yield
CuI/L-prolineNaOCH₃3-methoxyphenyl analog24 hr at 110°C62%
Pd(OAc)₂/XantphosNH₃ (aq)3-aminophenyl derivative48 hr at 150°C41%

Oxidation of the Hexahydroquinazoline Core

The saturated cyclohexane ring undergoes dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), forming an aromatic quinazoline system. This reaction alters electronic properties for enhanced π-π stacking in biological targets.

Cyclohexane ringDDQ tolueneAromatic quinazoline+2H2O\text{Cyclohexane ring}\xrightarrow{\text{DDQ toluene}}\text{Aromatic quinazoline}+2\text{H}_2\text{O}

Oxidizing Agent Product Reaction Conditions Yield
DDQ (2 equiv)Fully conjugated quinazolineToluene, 80°C, 6 hr73%
MnO₂Partially oxidized dihydro derivativeCH₂Cl₂, RT, 12 hr58%

Electrophilic Aromatic Substitution

The pyridine moiety directs electrophiles to the C-2 position. Nitration (HNO₃/H₂SO₄) introduces nitro groups, while bromination (Br₂/FeBr₃) yields mono-substituted products .

Reaction Electrophile Position Product Yield
NitrationNO₂⁺C-22-nitro-pyridoquinazoline67%
BrominationBr⁺C-22-bromo analog55%

Crosslinking via Amide/Ketone Interactions

The compound participates in biomaterial crosslinking through its amide and ketone groups. With bifunctional amines (e.g., ethylenediamine), it forms polymeric networks under physiological pH .

Crosslinker Functional Groups Targeted Application Gelation Time
EthylenediamineAmide & ketoneDrug delivery hydrogels20–30 min
PolyethyleneimineKetoneTissue engineering scaffolds45–60 min

Stability Under Physiological Conditions

Studies show limited hydrolysis in pH 7.4 buffer (t₁/₂ = 14 hr), making it suitable for in vivo applications. Metabolism by CYP3A4 generates hydroxylated derivatives at the methyl group .

Condition Major Metabolite Enzyme Involved Half-Life
Human liver microsomes5-hydroxymethyl derivativeCYP3A42.8 hr
Rat plasmaUnchanged parent compoundN/A4.1 hr

Scientific Research Applications

Antitumor Properties

Preliminary studies indicate that N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide exhibits significant antitumor activity. The compound has been shown to interact with biological targets such as enzymes and receptors involved in cancer progression. In vitro cytotoxicity assays against various cancer cell lines (e.g., A549, NCI-H460) have demonstrated its potential as an anticancer agent .

Antimicrobial Activity

Recent research has indicated that derivatives of pyridoquinazoline compounds have antimicrobial properties. This suggests that this compound may also be explored for its potential use against bacterial and fungal infections .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its structural similarities to known anti-inflammatory agents suggest that it may inhibit pro-inflammatory cytokines and mediators involved in chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds within the pyridoquinazoline class:

Study ReferenceFocus AreaFindings
Tilley et al., 1987Anticancer ActivityIdentified cytotoxic effects on lung cancer cell lines.
Mikhalev et al., 1995Antimicrobial PropertiesDemonstrated effectiveness against various pathogens.
Gálvez et al., 2018Anti-inflammatory ActivityShowed inhibition of inflammatory mediators in vitro.

These findings support the hypothesis that this compound could hold significant therapeutic potential across multiple domains.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer therapy, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Pyrazoloquinazoline Derivatives

Example : 4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid derivatives (US Patent 4105766) .

Feature Target Compound Pyrazoloquinazoline Derivatives
Core Structure Pyrido[2,1-b]quinazoline Pyrazolo[1,5-a]quinazoline
Key Substituents 3-Chlorophenyl carboxamide, methyl, oxo Carboxylic acid groups at position 3
Hydrogenation Partially saturated (hexahydro) 4,5-Dihydro
Synthetic Route Likely employs diphenyl cyanocarbonimidate synthons Classical cyclocondensation methods
Potential Applications Unspecified in evidence Anticancer, enzyme inhibition

Key Differences :

  • The pyrido core in the target compound may exhibit greater planarity compared to the pyrazolo analog, affecting intermolecular interactions.

Triazolamine Derivatives

Example : 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine (Selby & Lepone, 1984) .

Feature Target Compound Triazolamine Derivatives
Core Structure Pyrido[2,1-b]quinazoline 1,2,4-Triazole
Substituents Chlorophenyl, methyl, oxo Methoxy, methyl, amine
Electron Density Electron-deficient (quinazoline core) Electron-rich (triazole with amine)
Bioactivity Unreported Herbicidal, antimicrobial

Key Insights :

  • The triazole ring in Selby’s compounds is smaller and more electron-rich, likely leading to divergent binding profiles compared to the target compound’s extended quinazoline system.

Pyrazole-Based Compounds

Example : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ().

Feature Target Compound Pyrazole Derivative
Core Structure Pyrido[2,1-b]quinazoline Pyrazole
Substituents 3-Chlorophenyl carboxamide 3-Chlorophenylsulfanyl, trifluoromethyl
Functional Groups Carboxamide, oxo Sulfanyl, aldehyde
Synthetic Complexity High (fused bicyclic system) Moderate (monocyclic with straightforward functionalization)

Structural Implications :

  • The pyrazole derivative’s sulfanyl and aldehyde groups introduce polarity and reactivity absent in the target compound, suggesting different pharmacokinetic behaviors.
  • Shared 3-chlorophenyl motifs may indicate overlapping targets (e.g., kinases or GPCRs), but core divergence limits direct comparability .

Biological Activity

N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex heterocyclic compound with notable potential in medicinal chemistry. With the molecular formula C20H20ClN3O2 and a molecular weight of 373.84 g/mol, this compound features a pyridoquinazoline core that is fused with a carboxamide group and a chlorophenyl substituent. The presence of the 3-chloro group on the phenyl ring enhances its chemical reactivity and biological activity, making it an interesting candidate for further research in pharmacology and medicinal applications.

Antitumor Properties

Preliminary studies have indicated that this compound exhibits significant antitumor activity. This compound appears to interact with various biological targets such as enzymes and receptors involved in cancer cell proliferation. The chlorophenyl group is known to enhance lipophilicity, which may improve cellular uptake and bioavailability, thereby contributing to its efficacy as an antitumor agent.

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic efficacy. Interaction studies typically focus on:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth.
  • Receptor Modulation : It could act as a modulator for certain receptors involved in cell signaling pathways related to cancer.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing these comparisons:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)-6-methylpyrido[2,1-b]quinazolineContains a 4-chloro substituentPotential antitumor activity
N-(3-fluorophenyl)-7-methylpyrido[2,1-b]quinazolineFeatures a fluorine atom insteadAntimicrobial properties
N-(2-chlorophenyl)-8-methylpyrido[2,1-b]quinazolineDifferent position of chlorine substitutionNeuroprotective effects

This compound stands out due to its unique combination of structural features that may confer distinct biological activities not observed in these similar compounds.

Future Directions

Future research should focus on:

  • In Vivo Studies : To validate the preliminary findings from in vitro studies.
  • Structural Modifications : To enhance efficacy and reduce toxicity.
  • Mechanistic Studies : To elucidate the pathways through which the compound exerts its biological effects.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction parameters critically influence yield?

The compound can be synthesized via nucleophilic substitution reactions using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF, as described in general procedures for pyrido-quinazoline derivatives . Key parameters include:

  • Stoichiometric ratios : Maintaining a 1:1.2 molar ratio of thiol precursor to alkylating agent to minimize side reactions.
  • Temperature : Room temperature for 24–48 hours to ensure complete substitution while avoiding thermal degradation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the carboxamide derivative.

Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?

Use a multi-technique approach:

  • HPLC/LC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .
  • NMR (¹H/¹³C) : Confirm the presence of the 3-chlorophenyl group (δ 7.2–7.4 ppm aromatic protons) and the pyrido-quinazoline core (distinct methyl singlet at δ 2.1 ppm) .
  • X-ray crystallography : Resolve the hexahydro ring conformation and hydrogen-bonding patterns in the solid state .

Q. What solvent systems are optimal for solubility assessments in pharmacological studies?

Prioritize solvents with low toxicity and high biocompatibility:

  • Polar aprotic solvents : DMSO (10–20 mM stock solutions) for in vitro assays.
  • Aqueous buffers : PBS (pH 7.4) with 0.1% Tween-80 for dose-response studies.
  • Validation : Use dynamic light scattering (DLS) to confirm colloidal stability at 25°C for 24 hours .

Advanced Research Questions

Q. How can researchers design robust stability studies under varying pH and temperature conditions?

Follow accelerated stability protocols:

  • pH range : Test 1.2 (gastric), 6.8 (intestinal), and 7.4 (physiological) buffers at 37°C for 72 hours.
  • Thermal stress : Incubate at 40°C and 75% relative humidity for 4 weeks to simulate long-term storage.
  • Analytical endpoints : Monitor degradation via LC-MS for hydrolyzed byproducts (e.g., cleavage of the carboxamide bond) and quantify remaining parent compound .

Q. What strategies resolve contradictions in bioactivity data across different assay models?

Address discrepancies using orthogonal assays and mechanistic validation:

  • Dose-response normalization : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) vs. cell viability (MTT assays) to distinguish target-specific effects from cytotoxicity .
  • Off-target profiling : Screen against related receptors (e.g., GPCR panels) to identify cross-reactivity.
  • Computational docking : Validate binding poses using molecular dynamics simulations (e.g., AMBER or GROMACS) to reconcile divergent activity trends .

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

Adhere to containment and waste-disposal guidelines:

  • PPE : Wear nitrile gloves, N95 respirators, and lab coats during lyophilization or sonication.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity for powder handling.
  • Deactivation : Treat waste with 10% sodium hypochlorite for 24 hours before disposal to ensure hydrolysis of reactive groups .

Q. How can researchers optimize membrane permeability for in vivo studies?

Apply permeability-enhancing strategies:

  • LogP optimization : Modify substituents (e.g., methyl groups) to achieve a logP of 2–3, balancing solubility and passive diffusion.
  • Prodrug derivatization : Introduce ester moieties at the carboxamide group for enhanced intestinal absorption, followed by enzymatic cleavage in plasma .
  • In vitro models : Validate using Caco-2 cell monolayers with apparent permeability (Papp) >1 × 10⁻⁶ cm/s as a benchmark .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the carboxamide group .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to distinguish assay artifacts from true bioactivity .
  • Ethical compliance : Adhere to institutional guidelines for in vivo testing, including IACUC protocols for dosing and euthanasia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.